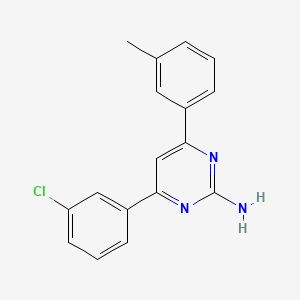

4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a 3-chlorophenyl group at the 4-position and a 3-methylphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted anilines with pyrimidine derivatives. One common method involves the reaction of 3-chloroaniline and 3-methylaniline with a pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine

- 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine

- 4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Uniqueness

4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is unique due to the specific substitution pattern on the pyrimidine ring. The presence of both 3-chlorophenyl and 3-methylphenyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its unique structure allows for specific interactions with molecular targets, which can lead to different biological activities compared to similar compounds.

Biological Activity

4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyrimidine ring with two distinct substituents: a 3-chlorophenyl group at the 4-position and a 3-methylphenyl group at the 6-position. This unique substitution pattern is believed to influence its biological properties significantly.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which is crucial for its anticancer properties. For instance, it has been shown to modulate the activity of kinases that play a role in cancer cell signaling pathways.

- Receptor Interaction : It can bind to certain receptors, potentially leading to downstream effects that alter cellular behavior, such as apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Study Reference |

|---|---|---|

| HepG2 (liver cancer) | 0.021 | |

| NUGC (gastric cancer) | 0.021 | |

| DLDI (colon cancer) | Not specified |

These findings suggest that the compound's structural features contribute to its potency against these malignancies.

Antimicrobial Activity

The compound also displays antimicrobial properties. Preliminary studies have indicated effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) is still emerging.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyrimidine scaffold can significantly impact biological activity:

- The presence of electron-withdrawing groups like chlorine enhances potency compared to similar compounds lacking such substitutions.

- Variations in the aromatic substituents at the 4 and 6 positions can lead to different levels of cytotoxicity and selectivity toward cancer cells .

Comparative Studies

When compared with structurally similar compounds, such as:

- 4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine

- 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine

This compound demonstrates unique properties due to its specific substitution pattern. The combination of both chlorophenyl and methylphenyl groups allows for distinct interactions with biological targets, potentially leading to enhanced therapeutic effects compared to its analogs .

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of this compound. For example:

- Synthesis and Evaluation : A series of derivatives were synthesized, showing varying degrees of anticancer activity, with some exhibiting IC50 values significantly lower than those of established chemotherapeutics.

- In Vivo Studies : Animal models have been employed to assess the efficacy and safety profile of these compounds, indicating promising results in tumor reduction without severe side effects .

Properties

IUPAC Name |

4-(3-chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3/c1-11-4-2-5-12(8-11)15-10-16(21-17(19)20-15)13-6-3-7-14(18)9-13/h2-10H,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQSBGICWXYLFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.